Cas no 112375-05-0 (2-benzyl-2-azabicyclo[2.2.1]hept-5-ene)

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is a bicyclic organic compound featuring a rigid norbornene scaffold with a benzyl-substituted nitrogen at the bridgehead position. Its strained ring system and functional group versatility make it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex heterocycles and chiral frameworks. The compound's structural rigidity enhances stereochemical control in reactions, while the benzyl group offers opportunities for further derivatization. It is commonly employed in asymmetric synthesis, pharmaceutical research, and catalyst development. Its stability and reactivity profile make it suitable for applications requiring precise molecular architecture, such as ligand design or bioactive molecule synthesis.
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene structure
112375-05-0 structure
Product name:2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
CAS No:112375-05-0
MF:C13H15N
MW:185.264903306961
MDL:MFCD00180650
CID:134431
PubChem ID:2782243

2-benzyl-2-azabicyclo[2.2.1]hept-5-ene Chemical and Physical Properties

Names and Identifiers

    • 2-Azabicyclo[2.2.1]hept-5-ene,2-(phenylmethyl)-
    • 2-BENZYL-2-AZABICYCLO[2.2.1]HEPT-5-ENE
    • AC1MD1VH
    • AC1Q28X2
    • ACMC-20dyfg
    • AGN-PC-0069TW
    • CTK4A7793
    • N-benzyl-2-azabicyclo[2.2.1]hept-5-ene
    • N-benzyl-2-azabicyclo< 2.2.1> hept-5-ene
    • N-benzyl-2-azanorborn-5-ene
    • N-benzyl-2-azanorbornene-5
    • rac-2-benzyl-2-azabicyclo< 2.2.1> hept-5-ene
    • SureCN5590939
    • 2-AZA-2-BENZYLBICYCLO(2.2.1)HEPT-5-ENE
    • (1S,4R)-5-Benzyl-5-azabicyclo[2.2.1]hept-2-ene
    • AKOS001379671
    • SY102686
    • 2-Azabicyclo[2.2.1]hept-5-ene, 2-(phenylmethyl)-
    • SB13043
    • CS-W001298
    • Z237515142
    • SCHEMBL5590939
    • EN300-27135
    • FT-0611299
    • GS-4541
    • 112375-05-0
    • DTXSID10382001
    • 2-benzyl-2-aza-bicyclo[2.2.1]hept-5-ene
    • LXICLGVNNWLLTE-UHFFFAOYSA-N
    • MFCD00180650
    • F52348
    • 5-benzyl-5-azabicyclo[2.2.1]hept-2-ene
    • 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
    • MDL: MFCD00180650
    • Inchi: InChI=1S/C13H15N/c1-2-4-11(5-3-1)9-14-10-12-6-7-13(14)8-12/h1-7,12-13H,8-10H2
    • InChI Key: LXICLGVNNWLLTE-UHFFFAOYSA-N
    • SMILES: C(N1CC2CC1C=C2)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 185.12055
  • Monoisotopic Mass: 185.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.103
  • Boiling Point: 274.4°C at 760 mmHg
  • Flash Point: 109.5°C
  • Refractive Index: 1.608
  • PSA: 3.24
  • LogP: 2.38480

2-benzyl-2-azabicyclo[2.2.1]hept-5-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09012-50G
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
50g
¥ 10,243.00 2023-03-17
Chemenu
CM553796-100g
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 98%
100g
$*** 2023-04-03
Enamine
EN300-27135-5g
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 91%
5g
$367.0 2023-09-11
eNovation Chemicals LLC
D635232-10G
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
10g
$600 2024-05-23
Alichem
A019139446-10g
2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
10g
$650.00 2023-09-04
eNovation Chemicals LLC
D635232-25G
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
25g
$1205 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09012-1G
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
1g
¥ 640.00 2023-03-17
Enamine
EN300-27135-0.25g
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 91.0%
0.25g
$70.0 2025-02-20
Enamine
EN300-27135-2.5g
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 91.0%
2.5g
$227.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09012-25G
2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
112375-05-0 97%
25g
¥ 6,402.00 2023-03-17

Additional information on 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene

2-Benzyl-2-Azabicyclo[2.2.1]Hept-5-ene: A Comprehensive Overview

2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is a structurally unique compound with the CAS registry number 112375-05-0. This bicyclic amine has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The compound's name, 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene, reflects its bicyclic structure, where a benzyl group is attached to the nitrogen atom within the bicyclo framework.

The core structure of 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene consists of a bicyclo[2.2.1]heptane skeleton, which is a norbornane-like framework with two fused rings: a five-membered ring and a six-membered ring. The nitrogen atom at position 2 introduces an amine functionality, while the benzyl group adds an aromatic component to the molecule, enhancing its electronic properties and reactivity. This combination makes the compound highly versatile for various chemical transformations and applications.

Recent studies have highlighted the potential of bicyclic amines like 2-benzyl-azabicyclo compounds in drug discovery and development. For instance, researchers have explored their role as templates for constructing bioactive molecules with improved pharmacokinetic profiles. The rigid bicyclic structure provides stability and enhances molecular interactions, making these compounds promising candidates for therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

In materials science, bicyclic amine derivatives such as CAS 112375-05-0 have been investigated for their potential in polymer synthesis and catalysis. The nitrogen functionality in these compounds can act as a coordinating site for metal ions, enabling their use in catalytic processes or as building blocks for advanced materials with tailored properties.

From a synthetic perspective, the preparation of bicyclic azabicyclo compounds has evolved significantly over the years. Modern methodologies now employ highly efficient catalytic systems and asymmetric synthesis techniques to construct these complex structures with high precision. For example, recent advancements in organocatalysis have enabled the enantioselective synthesis of bicyclic azabicyclo derivatives, opening new avenues for their application in asymmetric drug synthesis.

The electronic properties of bicyclic azabicyclo compounds also make them attractive candidates for use in optoelectronic materials and sensors. Their ability to undergo redox reactions and form stable radicals has been leveraged in designing novel materials for energy storage devices and electronic applications.

In conclusion, CAS 112375-05-0, or bicyclic azabicyclo[2.2.1]heptane derivatives, represents a class of compounds with immense potential across multiple disciplines due to their unique structural features and functional versatility.

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Amadis Chemical Company Limited
(CAS:112375-05-0)2-benzyl-2-azabicyclo[2.2.1]hept-5-ene
A1029101
Purity:99%
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